molecular formula C30H28N4O6 B13123979 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione CAS No. 88600-82-2

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13123979
CAS No.: 88600-82-2
M. Wt: 540.6 g/mol
InChI Key: NJDMHGFKCYZBQX-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C30H28N4O6

Preparation Methods

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione involves multiple steps. One common method includes the reaction of 1,4,5,8-tetraaminoanthraquinone with 2-ethoxyphenol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific fields.

Properties

CAS No.

88600-82-2

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O6/c1-3-37-17-9-5-7-11-19(17)39-21-13-15(31)23-25(27(21)33)30(36)26-24(29(23)35)16(32)14-22(28(26)34)40-20-12-8-6-10-18(20)38-4-2/h5-14H,3-4,31-34H2,1-2H3

InChI Key

NJDMHGFKCYZBQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5OCC)N)N

Origin of Product

United States

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